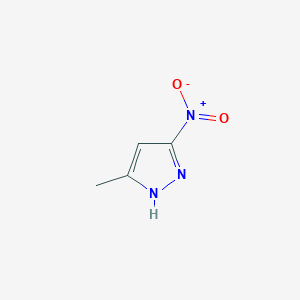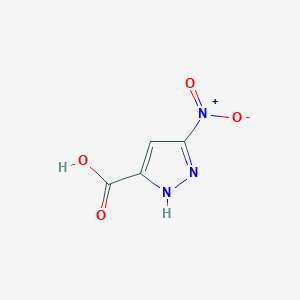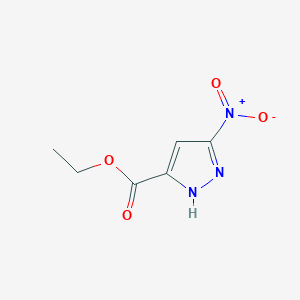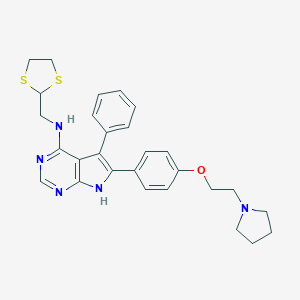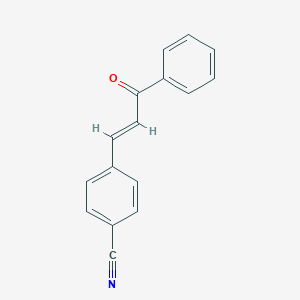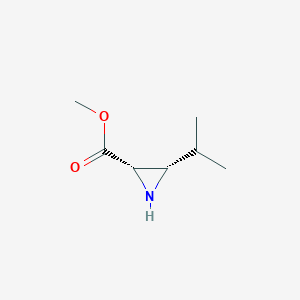
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate (also known as MPA) is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a chiral aziridine that has been found to exhibit a variety of interesting biological properties, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The exact mechanism of action of MPA is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and other proteins in the body. This inhibition can lead to a variety of different biological effects, depending on the specific target protein.
Efectos Bioquímicos Y Fisiológicos
MPA has been found to exhibit a number of interesting biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in certain cancer cells. MPA has also been found to exhibit a variety of other interesting properties, including the ability to inhibit certain enzymes and proteins involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPA in lab experiments is its high purity and relative ease of synthesis. MPA is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using MPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research involving MPA. One promising area of research involves the development of new drugs and other biologically active compounds based on the structure of MPA. Other potential areas of research include the use of MPA as a tool for studying the mechanisms of cancer cell growth and the development of new anti-inflammatory agents. Overall, MPA is a valuable tool for researchers in a number of different fields and is likely to continue to be an important area of research in the future.
Métodos De Síntesis
MPA can be synthesized using a number of different methods, but one of the most commonly used approaches involves the reaction of (2S,3S)-3-bromo-2-propanol with sodium azide, followed by treatment with methyl chloroformate. This method typically yields high purity MPA in good yields.
Aplicaciones Científicas De Investigación
MPA has been found to be useful in a number of different scientific research applications. One of the most promising areas of research involves the use of MPA as a chiral building block for the synthesis of new drugs and other biologically active compounds. MPA has also been found to exhibit interesting anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer treatments.
Propiedades
Número CAS |
158009-42-8 |
|---|---|
Nombre del producto |
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-6(8-5)7(9)10-3/h4-6,8H,1-3H3/t5-,6-/m0/s1 |
Clave InChI |
ZKGABHCIFYNNAA-WDSKDSINSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](N1)C(=O)OC |
SMILES |
CC(C)C1C(N1)C(=O)OC |
SMILES canónico |
CC(C)C1C(N1)C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,3-(1-methylethyl)-,methylester,(2S,3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



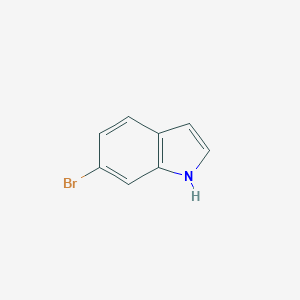
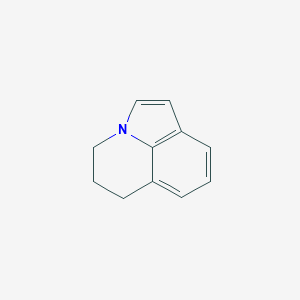
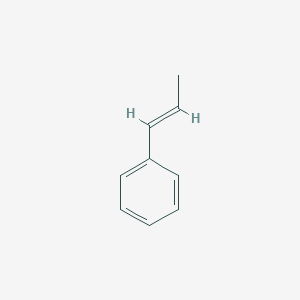
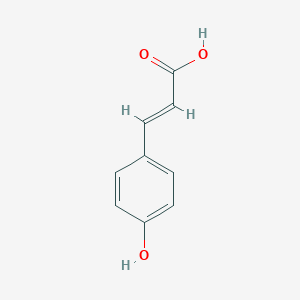
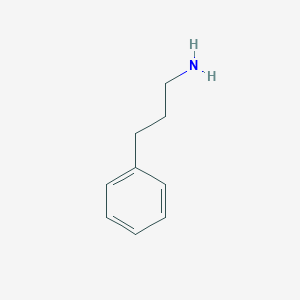
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
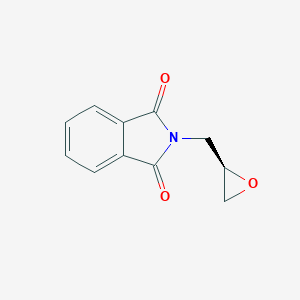
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
